dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride

Catalog No.
S3658425
CAS No.
53694-17-0
M.F
C11H20ClNO2
M. Wt
233.73 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid...

CAS Number

53694-17-0

Product Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

InChI

InChI=1S/C8H16N.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H,4,5);1H/q+1;;/p-1

InChI Key

SHPKFHOYQTVLAR-UHFFFAOYSA-M

SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-]

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride is a complex ionic compound characterized by its unique structure, which includes a dimethyl azanium moiety and prop-2-enoic acid functionalities. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and materials science. The ionic nature of this compound allows it to exhibit distinct physical and chemical properties that can be tuned for specific applications.

Polyquaternium-22 interacts with hair through electrostatic attraction. The positively charged quaternary ammonium groups in the polymer bind to the negatively charged keratin of hair. This interaction helps to smooth the hair cuticle, reduce frizz, and improve manageability. Additionally, the film-forming properties of Polyquaternium-22 can provide hold and style to hair.

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that Polyquaternium-22 is safe for use in cosmetics at typical concentrations (up to 2%) []. Studies have shown limited skin irritation or sensitization potential []. However, as with any cosmetic ingredient, allergic reactions are possible in some individuals.

  • Safety Assessment

    Studies have been conducted to assess the safety of PQ-22 for use in cosmetics. These studies evaluate factors like skin irritation and potential allergic reactions. For instance, a 2006 study by the Cosmetic Ingredient Review (CIR) investigated the safety of PQ-22 and Polyquaternium-39. The study concluded that both ingredients were safe for use in cosmetics at typical use concentrations [].

  • Material Science Applications

    Some research has explored the potential use of PQ-22 in material science applications. For example, a 2013 study investigated the use of PQ-22 in the development of antimicrobial films. The study's findings suggest that PQ-22 could potentially be used to create films with antimicrobial properties. However, more research is needed to determine the viability and effectiveness of this application.

The chemical reactivity of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride can be attributed to the presence of the prop-2-enyl groups, which can undergo various reactions such as:

  • Alkylation: The azanium group can participate in nucleophilic substitution reactions, where it can react with various nucleophiles.
  • Polymerization: The compound can serve as a monomer in radical polymerization processes, leading to the formation of polymers with unique properties.
  • Esterification: The prop-2-enoic acid component can react with alcohols to form esters, which may have different applications in drug delivery systems.

Research indicates that ionic liquids, including those similar to dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride, exhibit antimicrobial properties. Studies have shown that certain ionic liquids can inhibit the growth of various bacteria and fungi at concentrations exceeding 500 μM . Additionally, these compounds may influence gene expression related to drug metabolism and resistance in microbial populations .

Several methods exist for synthesizing dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride:

  • One-Pot Synthesis: This method involves combining precursors in a single reaction vessel, allowing for the formation of the compound in fewer steps.
  • Sequential Reactions: Initially synthesizing the azanium salt followed by the addition of prop-2-enoic acid under controlled conditions.
  • Electrochemical Synthesis: Utilizing electrochemical methods to facilitate the formation of the desired ionic compound through oxidation-reduction reactions.

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride has potential applications in:

  • Pharmaceuticals: As a drug delivery agent or as part of formulations aimed at enhancing bioavailability.
  • Materials Science: In the development of novel materials such as hydrogels or polymers with specific mechanical properties.
  • Agriculture: As an antimicrobial agent for protecting crops against pathogens.

Interaction studies involving dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride focus on its effects on biological systems. These studies often examine:

  • Cell Membrane Interaction: Understanding how this compound affects cell membrane integrity and permeability.
  • Gene Expression Modulation: Investigating how it influences gene expression related to stress responses in microorganisms .

Such studies are crucial for assessing its safety and efficacy in potential applications.

When comparing dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride with similar compounds, several noteworthy alternatives emerge:

Compound NameStructure HighlightsUnique Features
1. Dimethylhexylazanium chlorideLong alkyl chainEnhanced solubility in organic solvents
2. Trimethylammonium propionateContains a propionate groupLower toxicity compared to other ionic liquids
3. Ethylbenzylazanium chlorideAromatic characterPotential for increased stability
4. Benzyl-dimethylazanium chlorideAromatic side chainUnique interactions with biological systems

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride stands out due to its dual functionality as both an azanium and an acid, allowing it to participate in diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

233.1182566 g/mol

Monoisotopic Mass

233.1182566 g/mol

Heavy Atom Count

15

Related CAS

53694-17-0

Use Classification

Cosmetics -> Antistatic; Film forming

Dates

Modify: 2024-04-14

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